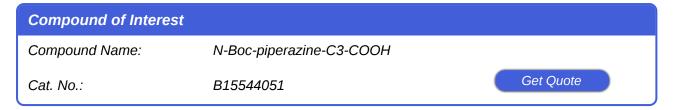


Application Notes & Protocols: Analytical Characterization of PROTACs with N-Bocpiperazine-C3-COOH

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them. The linker is a critical component that significantly influences the efficacy, selectivity, and physicochemical properties of the PROTAC.

This document provides a detailed guide to the analytical characterization of PROTACs synthesized using the **N-Boc-piperazine-C3-COOH** linker. This linker, incorporating a piperazine ring and a three-carbon alkyl chain, offers a balance of rigidity and flexibility, which can be advantageous for the formation of a stable and productive ternary complex between the target protein and the E3 ligase. The inclusion of the piperazine moiety can also enhance solubility and metabolic stability.[1][2]

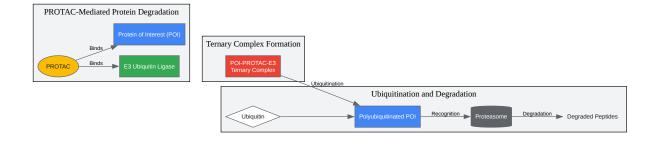
We present a comprehensive overview of the essential analytical techniques, detailed experimental protocols, and representative data for the characterization of these PROTACs.



The Role of the N-Boc-piperazine-C3-COOH Linker in PROTAC Function

The **N-Boc-piperazine-C3-COOH** linker is a strategic choice in PROTAC design. The piperazine ring provides conformational constraint, which can pre-organize the PROTAC into a conformation favorable for ternary complex formation.[1] The three-carbon chain offers appropriate spacing to span the distance between the POI and the E3 ligase. The Boc-protecting group allows for controlled, stepwise synthesis of the final PROTAC molecule.

The fundamental mechanism of action for a PROTAC is to act as a molecular bridge, inducing proximity between a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[1]



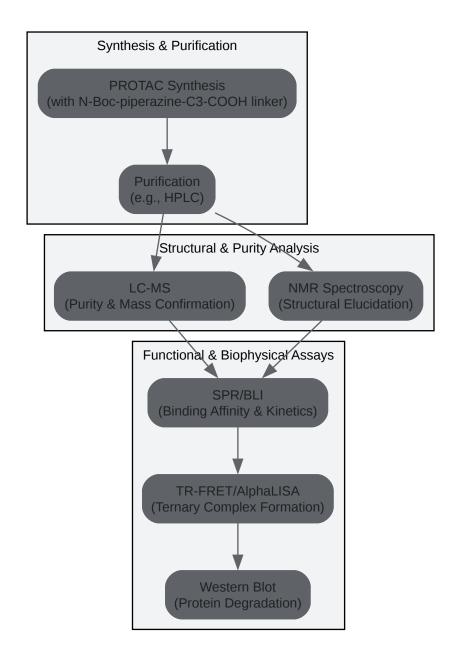
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General signaling pathway of PROTAC-mediated protein degradation.

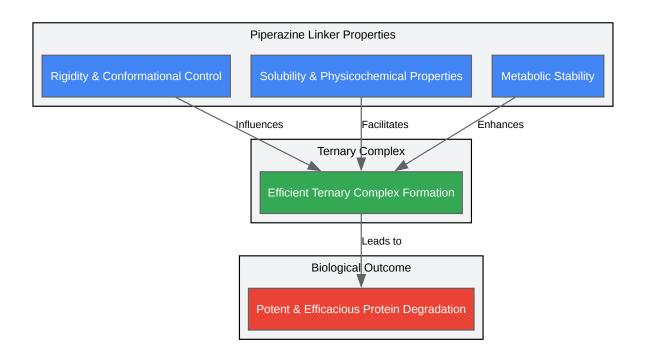
Analytical Characterization Workflow

A thorough analytical characterization is essential to ensure the identity, purity, and potency of a PROTAC. The following workflow outlines the key analytical steps.









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